顺式-1-苄基-4-(boc-氨基)哌啶-3-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

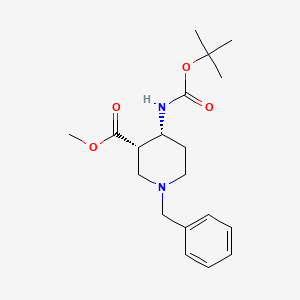

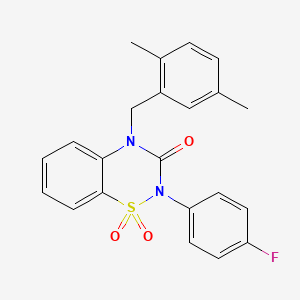

cis-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate is a compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. The presence of the boc-amino group indicates that it is a protected amino piperidine, which is a structural motif commonly found in many drug molecules. The benzyl group adds to the molecule's complexity and potential for further chemical modifications.

Synthesis Analysis

The synthesis of related piperidine compounds has been reported using different starting materials and strategies. For instance, a protocol for the Pd-catalyzed C5(sp3)-H arylation of 1-Boc-3-(picolinoylamino)piperidine has been developed, which is obtained from l-arginine, a biorenewable feedstock . Another study describes the asymmetric synthesis of a similar compound, cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride . These methods suggest potential routes for synthesizing the cis-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate by applying similar strategies and protective group chemistry.

Molecular Structure Analysis

The molecular structure of cis-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate is characterized by the cis-configuration of substituents on the piperidine ring, which is crucial for its biological activity. The stereospecificity of the molecule is significant, as seen in the stereoselective synthesis of related compounds, where the stereochemistry is carefully controlled and confirmed by NMR spectroscopy and other analytical methods .

Chemical Reactions Analysis

The chemical reactivity of cis-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate is influenced by its functional groups. The boc-amino group allows for selective deprotection and further derivatization of the amino moiety . The benzyl group can also undergo various transformations, such as reductive cleavage or palladium-catalyzed reactions, to introduce different substituents onto the piperidine scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of cis-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate would be expected to include moderate solubility in organic solvents, stability under standard conditions, and reactivity towards acids and bases due to the presence of the amino and carboxylate groups. The compound's melting point, boiling point, and specific rotation would be determined experimentally, as these properties are influenced by the stereochemistry and the nature of the substituents on the piperidine ring .

科学研究应用

对映体纯衍生物的合成

研究人员已开发出从Boc-Asp-O(t)Bu等常见前体合成对映体纯衍生物的方法,这对特定手性分子的生产至关重要。这些衍生物对于创建具有潜在药理活性的化合物至关重要,展示了该化合物在药物化学中的重要性(J. Marin等,2004)。

不对称合成

顺式-(3R,4R)-N-(叔丁氧羰基)-4-甲基-3-(甲基氨基)哌啶的不对称合成是合成有效蛋白激酶抑制剂的关键中间体,展示了该化合物在开发治疗剂中的作用。由于条件温和、产率高,该方法提供了潜在的工业应用(B. Hao等,2011)。

生物碱合成

该化合物还用作生物碱合成的[sgrave]-对称中间体。直接转化为非对映异构体纯顺式异构体突出了其在合成复杂天然产物中的用途,并突出了其在药物研究中的重要性(B. Danieli等,1997)。

安全和危害

The compound is labeled with an exclamation mark pictogram, indicating that it may cause less serious health effects or damage to the environment . The hazard statements associated with the compound are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

属性

IUPAC Name |

methyl (3S,4R)-1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)20-16-10-11-21(13-15(16)17(22)24-4)12-14-8-6-5-7-9-14/h5-9,15-16H,10-13H2,1-4H3,(H,20,23)/t15-,16+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWAWCLGGIVDBA-JKSUJKDBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1C(=O)OC)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C[C@@H]1C(=O)OC)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2549115.png)

![2-Chloro-N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]acetamide](/img/structure/B2549120.png)

![N-cyclohexyl-2-[[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2549124.png)

![2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B2549125.png)

![1-(4-fluorobenzo[d]thiazol-2-yl)-N-methoxyazetidine-3-carboxamide](/img/structure/B2549126.png)

![2-chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B2549129.png)

![(E)-N-benzyl-2-cyano-3-[2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2549130.png)

![6-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2549131.png)